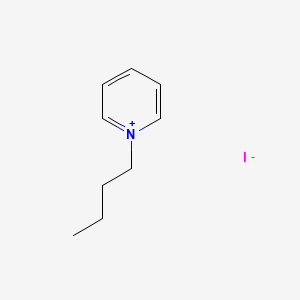

1-Butylpyridinium iodide

概要

説明

1-Butylpyridinium iodide is a pyridinium-based ionic liquid with the chemical formula C₉H₁₄IN and a molecular weight of 263.12 g/mol . It is a type of ionic liquid composed of a pyridinium cation and an iodide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .

準備方法

The synthesis of 1-butylpyridinium iodide typically involves the alkylation of pyridine with an alkyl halide. The general synthetic route includes the following steps :

Quaternization Reaction: Pyridine is reacted with 1-iodobutane to form this compound. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

化学反応の分析

SN1 and SN2 Reactions

SN1 Reactions

SN1 reactions are unimolecular nucleophilic substitution reactions that proceed through a carbocation intermediate. These reactions are typically favored in tertiary alkyl halides because they form the most stable carbocations .

SN2 Reactions

SN2 reactions are bimolecular nucleophilic substitution reactions where the nucleophile attacks the substrate, leading to the displacement of a leaving group in a single step . A study successfully synthesized 1-tert-butyl-3-propylimidazolium iodide using an SN2 reaction, demonstrating the use of ionic liquids in such reactions .

Oxidative Amination of Benzoxazoles

BPyI can act as a catalyst in the direct oxidative amination of benzoxazoles .

-

BPyI, in conjunction with tert-butyl hydroperoxide (TBHP) and acetic acid, facilitates the reaction between benzoxazoles and amines to form 2-aminobenzoxazoles .

-

The reaction proceeds via the in situ preparation of a highly reactive N-I bond from BPyI and TBHP .

-

The proposed mechanism involves the oxidation of BPyI by TBHP to generate reactive iodine species, which then activate the amine component .

Table 1: Optimization of Reaction Conditions for Oxidative Amination

| Entry | Catalyst (mol%) | Oxidant | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | $$BPy]I (5) | TBHP (1.5 equiv.) | r.t. | 7 | 94 |

| 2 | $$BPy]Cl (5) | TBHP (1.5 equiv.) | r.t. | 7 | N.R. |

| 3 | $$BPy]Br (5) | TBHP (1.5 equiv.) | r.t. | 7 | N.R. |

| 4 | None | TBHP (1.5 equiv.) | r.t. | 7 | N.R. |

| 6 | $$BPy]I (15) | TBHP (1.5 equiv.) | r.t. | 3.5 | 94 |

| 7 | $$BPy]I (20) | TBHP (1.5 equiv.) | r.t. | 3.5 | 94 |

Oxidative Esterification of Carboxylic Acids

BPyI can catalyze the oxidative esterification of carboxylic acids .

-

BPyI, when used as a catalyst, can be easily recycled and reused for at least four cycles without a significant loss in catalytic activity .

-

The reaction mechanism involves the oxidation of BPyI by TBHP to generate active iodine species .

Table 2: Oxidative Esterification of Carboxylic Acids

| Entry | Catalyst (mol%) | Oxidant (1.4 mmol) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | $$BPy]I (20) | TBHP | 80 | 8 | 70 |

| 2 | $$BPy]Br (20) | TBHP | 80 | 8 | Trace |

| 3 | $$BPy]Cl (20) | TBHP | 80 | 8 | N.R. |

| 4 | — | TBHP | 80 | 8 | N.R. |

Formation of Ion Pairs

In aluminum chloride melts, BPyI can form ion pairs with other ions present in the solution .

科学的研究の応用

1-Butylpyridinium iodide has a wide range of applications in scientific research, including :

Chemistry: It is used as a solvent and catalyst in various organic reactions due to its excellent solvation properties and stability.

Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.

Industry: It is used in the development of advanced materials, such as ion gels and electrolytes for batteries and fuel cells.

作用機序

The mechanism of action of 1-butylpyridinium iodide involves its interaction with molecular targets through ionic interactions and solvation effects . The pyridinium cation can interact with various substrates, facilitating reactions through stabilization of transition states and intermediates. The iodide anion can act as a nucleophile or leaving group in substitution reactions .

類似化合物との比較

1-Butylpyridinium iodide can be compared with other pyridinium-based ionic liquids, such as 1-butylpyridinium bromide, 1-butylpyridinium chloride, and 1-butylpyridinium hexafluorophosphate . These compounds share similar properties but differ in their anions, which can influence their solubility, reactivity, and applications. For example, 1-butylpyridinium hexafluorophosphate is known for its high thermal stability and low viscosity, making it suitable for specific industrial applications .

生物活性

1-Butylpyridinium iodide (BuPyI) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including catalysis, biochemistry, and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound has the molecular formula and is characterized by its ionic nature, which influences its solubility and interaction with biological systems. The compound exhibits unique properties that make it suitable for various applications, particularly in biochemical contexts.

Biological Activity Overview

This compound has been studied for its effects on enzyme inhibition, cytotoxicity, and as a potential catalyst in organic reactions. Key findings from recent research include:

- Enzyme Inhibition : Studies indicate that BuPyI can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibitory potential was measured using IC50 values, which reflect the concentration required to inhibit 50% of enzyme activity. For BuPyI, IC50 values were found to be comparable to known inhibitors like Aldicarb, suggesting significant biological activity .

- Cytotoxicity : The cytotoxic effects of BuPyI have been evaluated against various cell lines. Research indicates that while some ionic liquids exhibit high toxicity, BuPyI demonstrates moderate cytotoxicity, making it a candidate for further investigation in drug development .

- Photoredox Catalysis : As a catalyst in photoredox reactions, BuPyI has shown effectiveness in facilitating C-C bond formation. This application highlights its role in synthetic chemistry and potential pharmaceutical synthesis .

Table 1: Enzyme Inhibition Potency of this compound

This table summarizes the comparative IC50 values indicating the potency of various compounds as enzyme inhibitors.

Table 2: Cytotoxicity of this compound

This table presents cytotoxicity data for BuPyI against different cancer cell lines.

Study on Enzyme Inhibition

A study conducted by researchers explored the inhibitory effects of various pyridinium-based ionic liquids on AChE. It was found that BuPyI exhibited a significant inhibitory effect with an IC50 value of approximately 5 mM, comparable to established inhibitors. This suggests that BuPyI could serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

Photoredox Catalysis Application

In another study focused on organic synthesis, BuPyI was utilized as a catalyst for C-C bond formation through photoredox processes. The results indicated that BuPyI could facilitate these reactions efficiently while being recyclable for multiple cycles without significant loss of activity. This property enhances its appeal for sustainable chemical processes .

特性

IUPAC Name |

1-butylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBAAMDKQPYKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049366 | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-81-7 | |

| Record name | Pyridinium, 1-butyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGE3E20N7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-butylpyridinium iodide a suitable catalyst? What is known about its catalytic mechanism?

A1: this compound acts as a heterocyclic ionic liquid catalyst. While the exact mechanism can vary depending on the reaction, it often involves the activation of benzylic C-H bonds [, ]. This activation facilitates reactions such as oxidative coupling with azoles [], oxidative amination of benzoxazoles [], and oxidative esterification with carboxylic acids []. The ionic nature of this compound contributes to its catalytic activity by stabilizing intermediates and facilitating reactions.

Q2: What are the advantages of using this compound as a catalyst compared to other catalysts?

A2: A significant advantage of this compound is its reusability. Studies have shown its effectiveness over several reaction cycles without significant loss of catalytic activity [, , ]. This reusability contributes to its green chemistry profile, minimizing waste and increasing cost-effectiveness. Additionally, many of the reactions catalyzed by this compound proceed efficiently under mild conditions, including room temperature [], further enhancing its appeal as an environmentally friendly catalyst.

Q3: Besides its catalytic activity, has this compound been explored for other applications?

A3: Yes, this compound has shown interesting electronic properties. It forms a crucial component in the construction of unimolecular rectifiers [, , ]. When incorporated into a Langmuir-Blodgett monolayer sandwiched between gold electrodes, 2,6-di[dibutylamino-phenylvinyl]-1-butylpyridinium iodide exhibits rectification behavior [, ]. This phenomenon is attributed to the asymmetric structure of the molecule and the interplay between its ground and excited electronic states []. The reverse charge transfer between the iodide ion and the pyridinium ring contributes to the observed rectification []. This behavior makes this compound and its derivatives promising candidates for molecular electronic devices [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。